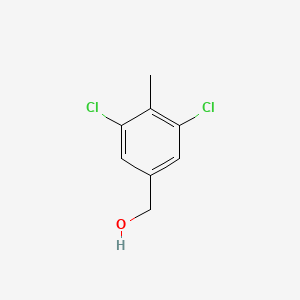

3,5-Dichloro-4-methylbenzyl alcohol

Overview

Description

3,5-Dichloro-4-methylbenzyl alcohol is an organic compound with the molecular formula C8H8Cl2O and a molecular weight of 191.06 . It is a type of alcohol, which means it contains a hydroxyl functional group (-OH) attached to a carbon atom .

Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4-methylbenzyl alcohol consists of a benzyl group (a benzene ring attached to a CH2 group) with two chlorine atoms and one methyl group attached to the benzene ring, and a hydroxyl group attached to the CH2 group .Chemical Reactions Analysis

Alcohols, including 3,5-Dichloro-4-methylbenzyl alcohol, undergo various chemical reactions, mainly at the functional group. Two major types of reactions are dehydration and oxidation . In dehydration, an alcohol can form an alkene and water in the presence of a catalyst . In oxidation, alcohols can produce aldehydes and ketones, which upon further oxidation give carboxylic acids .Scientific Research Applications

Protecting Group for Carboxylic Acids : 3,5-Dichloro-4-methylbenzyl alcohol has been studied as a protecting group for carboxylic acids. Research demonstrated its utility in hydrolysis reactions, compatible with functional groups vulnerable to reductive debenzylation (Yoo, Kim Hye, & Kyu, 1990).

Biotransformation in Environmental Chemistry : The compound's role in environmental chemistry was explored in a study investigating the biotransformation of 3,5-dichloro-p-anisyl alcohol under anaerobic conditions, showing its conversion into various products (Verhagen, Swarts, Wijnberg, & Field, 1998).

In Organic Synthesis : Another study focused on the reduction of 3,5-dicholo-4-hydroxybenzoic acid to 3,5-dicholo-4-hydroxybenzyl alcohol, exploring the potential of this transformation in organic synthesis (Ritmaleni, Notario, & Yuliatun, 2013).

Orthogonal Alcohol Deprotection in Chemistry : The potential for orthogonal alcohol deprotection using 3,5-Dichloro-4-methylbenzyl alcohol derivatives was illustrated in a study, offering novel strategies in organic compound synthesis (Ikeuchi, Murasawa, Ohara, & Yamada, 2019).

Photocatalytic Oxidation : Its derivatives were also used in research on photocatalytic oxidation, showing high conversion and selectivity in the formation of corresponding aldehydes (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).

Chemoselective Hydroxylations : The compound was involved in research demonstrating chemoselective hydroxylations of substituted toluenes, offering an environmentally friendly method for the preparation of benzyl alcohols (Dai, Wu, Wang, Chen, & Li, 2010).

Enzyme Inhibition Studies : 3,5-Dichloro-4-methylbenzyl alcohol has been identified for its inhibitory activity towards chitin synthase, an enzyme, highlighting its biochemical significance (Pfefferle, Anke, Bross, & Steglich, 1990).

properties

IUPAC Name |

(3,5-dichloro-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWMLOYTXIJTNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-4-methylbenzyl alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1403260.png)

![2-(((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)isoindoline-1,3-dione](/img/structure/B1403263.png)

![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1403267.png)

![2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1403270.png)